1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride

Solid-state pharmaceutics Dissolution enhancement BCS classification

1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride (CAS 14806-02-1; molecular formula C₅H₅ClN₄O; MW 172.57 g/mol) is the hydrochloride salt of the heterocyclic scaffold 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a purine isostere that constitutes the core of allopurinol. The free base (allopurinol, CAS 315-30-0; MW 136.11 g/mol) is a well-characterized xanthine oxidase inhibitor (IC₅₀ 7.82 ± 0.12 µM) used clinically for hyperuricemia and gout, but it suffers from intrinsically poor aqueous solubility (BCS Class IV).

Molecular Formula C5H5ClN4O
Molecular Weight 172.57 g/mol
Cat. No. B11915921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride
Molecular FormulaC5H5ClN4O
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=O)NC=N2.Cl
InChIInChI=1S/C5H4N4O.ClH/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);1H
InChIKeyOMDMYZYIVHCNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one Hydrochloride: Procurement-Relevant Physicochemical and Pharmacological Baseline


1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride (CAS 14806-02-1; molecular formula C₅H₅ClN₄O; MW 172.57 g/mol) is the hydrochloride salt of the heterocyclic scaffold 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a purine isostere that constitutes the core of allopurinol [1]. The free base (allopurinol, CAS 315-30-0; MW 136.11 g/mol) is a well-characterized xanthine oxidase inhibitor (IC₅₀ 7.82 ± 0.12 µM) used clinically for hyperuricemia and gout, but it suffers from intrinsically poor aqueous solubility (BCS Class IV) . The hydrochloride salt form is prepared to address this solubility limitation, offering distinct physicochemical and solid-state properties that are critical for formulation development, analytical reference standard use, and as a synthetic building block for PDE9 and kinase inhibitor programs [2][3].

Why Allopurinol Free Base Cannot Substitute for 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one Hydrochloride in Formulation and Synthesis


Substituting the hydrochloride salt with allopurinol free base (or other salt forms such as the sodium salt) is not straightforward because the solid-state form dictates solubility, intrinsic dissolution rate, hygroscopicity, and chemical stability—parameters that directly impact formulation performance, analytical accuracy, and synthetic yield [1]. The hydrochloride salt exhibits statistically superior aqueous solubility at biorelevant pH (4.5 and 5.4) compared to the anhydrous free base, but it also undergoes a solid-state conversion to allopurinol upon HCl loss under thermal stress and a partial conversion after 6 months of ambient storage [1][2]. This unique behavior—enhanced dissolution coupled with time-dependent phase conversion—means that procurement decisions must align with the intended application: the hydrochloride salt is preferred when transient solubility enhancement is needed, while the free base is appropriate for applications requiring long-term solid-state stability [1]. Furthermore, the hydrochloride salt serves as a distinct regulatory reference standard for impurity profiling, where substitution with the free base would invalidate compendial methods .

Quantitative Differentiation Evidence for 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one Hydrochloride vs. Allopurinol Free Base and In-Class Analogs


Aqueous Solubility and Intrinsic Dissolution Rate: Head-to-Head Comparison with Allopurinol Free Base at Biorelevant pH

In the first comprehensive solid-state characterization of allopurinol hydrochloride (ALO-HCl), Barbosa et al. (2021) demonstrated that ALO-HCl exhibits statistically significantly higher solubility than allopurinol free base (ALO) at 37°C in pH 4.5 and pH 5.4 media over 48 hours, accompanied by a higher intrinsic dissolution rate (IDR) [1]. However, solubility equalizes by 72 hours due to the conversion of ALO-HCl to ALO in aqueous media, a phenomenon confirmed by XRD, DSC, and TGA [1]. This represents a direct head-to-head comparison under identical experimental conditions.

Solid-state pharmaceutics Dissolution enhancement BCS classification

Solid-State Stability and Phase Conversion Kinetics vs. Allopurinol Free Base During Storage

The same study by Barbosa et al. (2021) provides quantitative stability data: DSC and TGA analyses reveal that ALO-HCl undergoes a solid-state conversion to ALO upon HCl loss at elevated temperatures, and partial conversion to ALO is observed after 6 months of ambient storage [1]. This contrasts with the anhydrous free base form of allopurinol, which remains stable under identical storage conditions without phase change [1]. All characterization techniques (XRD, FTIR, DSC, TGA) were effective in differentiating ALO-HCl from ALO, providing validated analytical fingerprints for procurement quality control [1].

Solid-state stability Polymorphism API quality control

Synthetic Utility as a Key Building Block for PDE9 Inhibitor Pharmacophore vs. 7-Oxo Isomers

The 4(5H)-one scaffold is the core pharmacophore for potent and selective PDE9A inhibitors. PF-04447943, a clinical-stage PDE9 inhibitor containing the pyrazolo[3,4-d]pyrimidin-4-one core, demonstrates a Ki of 2.8 nM for human PDE9A, 4.5 nM for rhesus monkey, and 18 nM for rat enzyme, with selectivity >10 µM against all other PDE isoforms except PDE1C (>1 µM) . In contrast, the isomeric pyrazolo[3,4-d]pyrimidin-7-one scaffold (e.g., sildenafil core) is associated with PDE5 inhibition, demonstrating that the position of the carbonyl group dictates target selectivity [1]. The hydrochloride salt of the unsubstituted 4(5H)-one core is therefore the preferred starting material for structure-activity relationship (SAR) exploration of PDE9 and CDK inhibitor series, as documented in multiple patent families [2].

PDE9 inhibition Kinase inhibitor scaffold Medicinal chemistry building block

Antiproliferative Activity of 4(5H)-One Derivatives in Cancer Cell Lines vs. Unsubstituted Core Scaffold

Substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrate potent antiproliferative activity. Rahmouni et al. (2016) reported that 1,5-diphenyl-6-substituted analogs induced apoptosis in RKO colon cancer cells with IC₅₀ values of 4 µM and 8 µM for the most active compounds [1]. Additionally, 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones inhibit CDK4/cyclin D1 with IC₅₀ values in the low micromolar range, and optimized 6-(arylmethyl) derivatives achieved CDK2/CDK4 equipotency with ∼100-fold enhanced CDK4 affinity through meta-substitution [2]. The unsubstituted hydrochloride salt serves as the reference baseline for SAR studies, as all potency is derived from peripheral substitution on the 4(5H)-one core [1][2].

Anticancer activity Colon cancer Apoptosis induction

Optimal Application Scenarios for 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one Hydrochloride Based on Quantitative Differentiation Evidence


Pharmaceutical Formulation Development Requiring Enhanced Transient Solubility at Biorelevant pH

When developing oral or parenteral formulations of allopurinol-based drugs, the hydrochloride salt provides a statistically significant solubility advantage over the free base at pH 4.5 and 5.4 (37°C) for up to 48 hours [1]. This transient window supports dissolution testing, salt-screening studies, and bioavailability enhancement strategies where rapid initial dissolution is critical. Formulators must, however, design around the time-dependent conversion to the free base in aqueous media, which occurs by 72 hours [1].

Medicinal Chemistry SAR Campaigns Targeting PDE9A and CDK Inhibition

The 4(5H)-one hydrochloride salt is the optimal starting scaffold for structure-activity relationship studies of PDE9A inhibitors (exemplified by PF-04447943 with Ki = 2.8 nM for human PDE9A) and CDK inhibitors (CDK4/cyclin D1 IC₅₀ in low µM range for 1-aryl derivatives) [2]. The hydrochloride salt offers superior solubility in organic reaction solvents compared to the free base, facilitating diverse synthetic transformations such as N-alkylation, arylation, and cycloaddition reactions [3].

Analytical Reference Standard and Impurity Profiling in Quality Control Laboratories

The hydrochloride salt serves as a distinct reference standard for compendial impurity testing of allopurinol drug substance and drug product, where USP monographs specify impurity limits (e.g., unspecified impurities ≤0.1%, hydrazine ≤10 ppm, heavy metals ≤20 ppm) . The unique XRD, FTIR, DSC, and TGA fingerprints of the hydrochloride salt enable unambiguous identification and differentiation from the free base, as demonstrated by Barbosa et al. (2021) [1].

Synthetic Intermediate for 6-Substituted Pyrazolo[3,4-d]pyrimidin-4-one Kinase Inhibitor Libraries

The unsubstituted hydrochloride salt is the key synthetic precursor for generating libraries of 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones, which are potent cyclin-dependent kinase inhibitors covered by foundational patents (WO-0021926-A2) [4]. The hydrochloride form facilitates regioselective functionalization at the 6-position, enabling rapid parallel synthesis of analogs with antiproliferative activity in the low micromolar range against cancer cell lines [2].

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